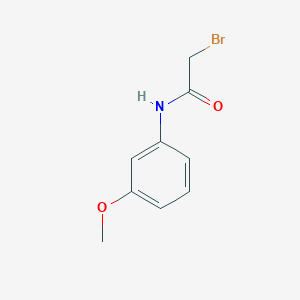

2-bromo-N-(3-methoxyphenyl)acetamide

Description

BenchChem offers high-quality 2-bromo-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGUWIRYYZPGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392274 | |

| Record name | 2-bromo-N-(3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29182-94-3 | |

| Record name | 2-Bromo-N-(3-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29182-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-(3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-bromo-N-(3-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 2-bromo-N-(3-methoxyphenyl)acetamide. This document outlines a representative synthetic protocol, delves into the mechanistic underpinnings of the reaction, and details the analytical techniques for the comprehensive characterization of the title compound. Safety considerations and expected analytical data are also presented to equip researchers with the necessary information for the successful and safe handling and verification of this compound.

Introduction

2-bromo-N-(3-methoxyphenyl)acetamide is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active molecules. Its structure incorporates a reactive bromoacetyl moiety, making it a potent alkylating agent, and a methoxy-substituted phenyl ring, which can be further functionalized or can influence the molecule's overall physicochemical properties. A thorough understanding of its synthesis and a robust analytical characterization are paramount for its effective utilization in research and development.

This guide is designed to provide both theoretical and practical insights, moving beyond a simple recitation of steps to explain the rationale behind the chosen methodology.

Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide

The synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide is typically achieved through the N-acylation of 3-methoxyaniline (m-anisidine) with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine group of m-anisidine on the electrophilic carbonyl carbon of the bromoacetyl halide. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the halide ion as a leaving group and forming the amide bond. A base is typically added to neutralize the hydrogen halide byproduct, driving the reaction to completion.

Diagram of the Reaction Mechanism

Caption: General reaction scheme for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.

Experimental Protocol: A Representative Method

This protocol is a representative method and may require optimization based on laboratory conditions and desired scale.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| m-Anisidine | C₇H₉NO | 123.15 | 1.0 eq |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.86 | 1.1 eq |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | As solvent |

| Pyridine | C₅H₅N | 79.10 | 1.2 eq |

| 1 M Hydrochloric acid | HCl | 36.46 | For workup |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | For workup |

| Brine | NaCl (aq) | - | For workup |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | For drying |

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-anisidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add pyridine (1.2 eq) to the stirred solution.

-

Acylation: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.

Characterization of 2-bromo-N-(3-methoxyphenyl)acetamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from closely related isomers.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molar Mass | 244.09 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons adjacent to the bromine, and the amide proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | br s | 1H | -NH- |

| ~7.2-7.5 | m | 3H | Ar-H |

| ~6.7-6.9 | m | 1H | Ar-H |

| ~4.0 | s | 2H | -CH₂Br |

| ~3.8 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164-166 | C=O (amide) |

| ~160 | Ar-C-OCH₃ |

| ~139 | Ar-C-NH |

| ~130 | Ar-CH |

| ~112 | Ar-CH |

| ~110 | Ar-CH |

| ~105 | Ar-CH |

| ~55 | -OCH₃ |

| ~29 | -CH₂Br |

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1670 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1250 | C-O stretch (aryl ether) |

| ~690 | C-Br stretch |

MS (Mass Spectrometry):

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

| m/z | Assignment |

| 243/245 | [M]⁺ (Molecular ion) |

| 123 | [M - Br - COCH₂]⁺ or [H₂NC₆H₄OCH₃]⁺ |

| 108 | [M - Br - COCH₂ - CH₃]⁺ |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

m-Anisidine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1]

-

Bromoacetyl bromide: Causes severe skin burns and eye damage.[3] It is a corrosive and reactive chemical.[3]

-

2-bromo-N-(3-methoxyphenyl)acetamide: As a bromoacetamide derivative, it should be handled with care as it is a potential alkylating agent and may be toxic and corrosive.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 2-bromo-N-(3-methoxyphenyl)acetamide. The provided protocol, based on established N-acylation chemistry, offers a reliable starting point for its preparation. The predicted analytical data serves as a benchmark for the verification of the synthesized product. By understanding the underlying chemistry and adhering to strict safety protocols, researchers can confidently synthesize and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

-

Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Acylation and C-acylation of polyrrole latex with bromoacetyl bromide. Retrieved from [Link]

-

MDPI. (n.d.). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of m-Phenetidine Derivatives. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]

-

EPJ Web of Conferences. (n.d.). Synthesis and characterization of lanthanum monoaluminate by co-precipitation method. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(3-methoxyphenyl)-. Retrieved from [Link]

-

PubMed. (n.d.). 1H and 13C NMR Analysis of 2-acetamido-3-mercapto-3-methyl-N-aryl-butanamides and 2.... Retrieved from [Link]

-

LookChem. (n.d.). N-(3-bromo-4-methoxyphenyl)Acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromoacetyl Bromide | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). On‐Surface Synthesis and Characterization of Tetraazanonacene. Retrieved from [Link]

-

IUCr. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A novel green route for the synthesis of N-phenylacetamides.... Retrieved from [Link]

-

MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-bromo-N-(3-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physicochemical properties of 2-bromo-N-(3-methoxyphenyl)acetamide, a compound of interest in synthetic chemistry and potential drug discovery pipelines. Given the limited availability of experimentally-derived data in public literature, this document emphasizes the robust methodologies required to determine these properties, empowering researchers to conduct their own characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Chemical Identity and Structure

Understanding the fundamental structure of a molecule is the first step in characterizing its behavior. 2-bromo-N-(3-methoxyphenyl)acetamide is an aromatic amide containing a bromine substituent on the acetyl group and a methoxy group in the meta position of the phenyl ring.

-

Chemical Name: 2-bromo-N-(3-methoxyphenyl)acetamide

-

CAS Number: 29182-94-3[1]

-

Molecular Formula: C₉H₁₀BrNO₂

-

Structure:

Core Physicochemical Properties

Direct experimental values for 2-bromo-N-(3-methoxyphenyl)acetamide are not widely reported. The following table summarizes known data for its isomers and predicted values, which serve as critical estimates for experimental design.

| Property | Value | Source/Type | Notes |

| Melting Point | 116 - 117 °C | Experimental (for 2-bromo-5-methoxy isomer)[3] | The melting point is highly sensitive to the substitution pattern on the aromatic ring. |

| 131.15 °C | Predicted (for 4-methoxy isomer)[6] | Provides a comparative reference for a different isomer. | |

| Boiling Point | 380.5 °C at 760 mmHg | Predicted (for 3-bromo-4-methoxy isomer)[7] | High boiling point suggests low volatility; decomposition may occur before boiling. |

| Water Solubility | 347.37 mg/L | Predicted (for 4-methoxy isomer)[6] | Suggests the compound is sparingly soluble in water. |

| LogP (Octanol/Water) | 1.40 | Calculated (for 2-methoxy isomer)[8] | A positive LogP value indicates a preference for the lipid phase over the aqueous phase. |

| 2.14 | Predicted (for 3-bromo-4-methoxy isomer)[7] | Reinforces the lipophilic nature of this class of compounds. |

Experimental Characterization: Protocols and Rationale

The following sections provide detailed protocols for determining the essential physicochemical properties of 2-bromo-N-(3-methoxyphenyl)acetamide.

Determination of Aqueous Solubility

Principle: The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound over a defined period and then quantifying the concentration in the supernatant. This method directly measures the thermodynamic equilibrium between the dissolved and solid states of the compound.

Causality and Experimental Choices:

-

Equilibration Time: An extended shaking time (e.g., 24-48 hours) is crucial to ensure that the system reaches true thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled incubator or water bath is essential for reproducibility and relevance to physiological or standard laboratory conditions.

-

Purity: The purity of both the compound and the solvent is paramount. Impurities can significantly alter the measured solubility.

-

Separation Technique: Centrifugation followed by careful removal of the supernatant is chosen to effectively separate the undissolved solid from the saturated solution without disturbing the equilibrium. Filtration is an alternative but can sometimes lead to compound adsorption onto the filter membrane.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 2-bromo-N-(3-methoxyphenyl)acetamide to a series of glass vials. The excess should be clearly visible to ensure saturation.

-

Solvent Addition: To each vial, add a precise volume of purified water (or a relevant buffer, e.g., PBS pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow Visualization:

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) measures a compound's differential solubility between two immiscible liquids, typically n-octanol (simulating lipid membranes) and water. LogP, the logarithm of this ratio, is a critical parameter in drug development for predicting membrane permeability and absorption. A value greater than 0 indicates lipophilicity, while a value less than 0 indicates hydrophilicity.

Causality and Experimental Choices:

-

Solvent Pre-saturation: Pre-saturating the n-octanol with water and the water with n-octanol is a critical step. It ensures that the volume of each phase does not change during the experiment due to mutual dissolution, which would alter the final concentration measurements.

-

pH Control: For ionizable compounds, the measured distribution is pH-dependent (LogD). By using a buffer at a specific pH (e.g., 7.4 to mimic physiological conditions), a LogD value is obtained. To measure the intrinsic LogP, the experiment should ideally be conducted at a pH where the compound is entirely in its neutral form.

-

Concentration Analysis: Analyzing the compound's concentration in both phases serves as a self-validating system. The total amount of compound recovered from both phases should ideally match the initial amount added, confirming the accuracy of the measurements.

Step-by-Step Protocol:

-

Solvent Preparation: Prepare pre-saturated n-octanol by shaking it with water overnight and allowing the layers to separate. Similarly, prepare pre-saturated water by shaking it with n-octanol.

-

Stock Solution: Prepare a stock solution of 2-bromo-N-(3-methoxyphenyl)acetamide in the pre-saturated n-octanol.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with an equal volume of pre-saturated water (or buffer, pH 7.4).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

-

Phase Separation: Allow the layers to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Sampling: Carefully withdraw a sample from the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV, using appropriate calibration standards for each phase.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Workflow Visualization:

Assessment of Thermal Stability

Principle: Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. It is a powerful technique for determining the thermal stability and decomposition profile of a compound. The onset temperature of mass loss indicates the point at which the compound begins to degrade.

Causality and Experimental Choices:

-

Inert Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation, which would occur in the presence of air.

-

Heating Rate: A controlled, linear heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium within the sample and to obtain reproducible and well-defined decomposition profiles.

-

Sample Mass: A small sample mass is used to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly.

Step-by-Step Protocol:

-

Instrument Setup: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of 2-bromo-N-(3-methoxyphenyl)acetamide into a TGA crucible (typically ceramic or platinum).

-

Analysis: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of the major mass loss event is typically reported as the decomposition temperature (T_d), indicating the upper limit of the compound's thermal stability.

Workflow Visualization:

Safety and Handling

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-bromo-N-(3-methoxyphenyl)acetamide is a lipophilic molecule with predicted low aqueous solubility. A comprehensive understanding of its physicochemical properties is essential for its application in research and development. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to accurately characterize this compound. By following these robust protocols, scientists can generate the high-quality data needed to advance their synthetic and drug discovery programs.

References

-

Suzhou Biosynergy Pharmaceutical Co., Ltd. (n.d.). N-(2-bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). 2-bromo-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]

-

Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved from [Link]

-

Organic Syntheses. (1951). N-BROMOACETAMIDE. Retrieved from [Link]

Sources

- 1. 2-bromo-N-(3-methoxyphenyl)acetamide | Intermed & Chemicals | Chemos GmbH&Co.KG [chemos.de]

- 2. 32428-69-6 CAS MSDS (2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. biosynergypharm.com [biosynergypharm.com]

- 4. N-(2-Bromo-5-methoxyphenyl)acetamide | C9H10BrNO2 | CID 14493071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Bromo-4-methoxyphenyl)acetamide CAS#: 79069-37-7 [m.chemicalbook.com]

- 6. 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Page loading... [guidechem.com]

- 8. You are being redirected... [hit2lead.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2-bromo-N-(3-methoxyphenyl)acetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-bromo-N-(3-methoxyphenyl)acetamide, a key chemical intermediate. With full editorial control, this document is structured to deliver field-proven insights and self-validating protocols, grounded in authoritative scientific literature.

Core Identification and Chemical Profile

2-bromo-N-(3-methoxyphenyl)acetamide is a substituted aromatic amide that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure combines a reactive α-bromoacetamide moiety with a methoxy-substituted phenyl ring, offering multiple sites for chemical modification.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is paramount for regulatory compliance, safety, and scientific reproducibility. The primary identifiers for 2-bromo-N-(3-methoxyphenyl)acetamide are summarized below.

| Identifier | Value |

| CAS Number | 29182-94-3 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| IUPAC Name | 2-bromo-N-(3-methoxyphenyl)acetamide |

| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CBr |

| InChI Key | Not readily available |

Physicochemical Properties (Predicted)

Experimentally determined physicochemical properties for this specific compound are not widely published. However, computational predictions provide valuable estimates for handling, storage, and experimental design.

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| LogP | Not available |

| Aqueous Solubility | Not available |

Synthesis and Mechanism

The synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide is a classic example of nucleophilic acyl substitution. The most direct and common method involves the acylation of 3-methoxyaniline with a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify readily available starting materials. The key disconnection is the amide bond, which is synthetically formed through an acylation reaction.

Caption: Retrosynthetic analysis of 2-bromo-N-(3-methoxyphenyl)acetamide.

Experimental Protocol: Synthesis from 3-Methoxyaniline and Bromoacetyl Bromide

This protocol describes a general procedure for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide. As with any chemical synthesis, it is crucial to perform a thorough risk assessment and consult the relevant Safety Data Sheets (SDS) for all reagents.

Materials:

-

3-Methoxyaniline

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 equivalent) and a suitable base (1.1 equivalents) in the chosen anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the anhydrous solvent to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Mechanistic Insights

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate, which then collapses, expelling the halide leaving group to form the stable amide product. The base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Caption: Simplified mechanism for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons adjacent to the bromine, and the amide proton.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | 8.0 - 9.0 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | 6.7 - 7.5 | Multiplet | 4H |

| Methylene (CH₂) | ~4.0 | Singlet | 2H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-O) | 159 - 161 |

| Aromatic (C-N) | 138 - 140 |

| Aromatic (C-H) | 105 - 130 |

| Methoxy (OCH₃) | ~55 |

| Methylene (CH₂) | 28 - 32 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1660 - 1690 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine-81 isotope. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the amide bond.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-bromo-N-(3-methoxyphenyl)acetamide is dominated by the α-bromoacetamide moiety. The bromine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1]

Key Reactions

-

Alkylation of Nucleophiles: It can be used to alkylate various nucleophiles, such as amines, thiols, and carbanions, to introduce the N-(3-methoxyphenyl)acetamido group into a target molecule.

-

Synthesis of Heterocycles: The reactive nature of the α-bromo group makes it a suitable precursor for the synthesis of various heterocyclic ring systems, which are common scaffolds in many pharmaceuticals.[2]

Role in Medicinal Chemistry

While specific blockbuster drugs derived directly from 2-bromo-N-(3-methoxyphenyl)acetamide are not prominent, its value lies in its role as a versatile building block in the early stages of drug discovery. The N-substituted acetamide framework is a common feature in many biologically active compounds.[1] The methoxy-substituted phenyl ring can also participate in various interactions with biological targets and can be a site for further functionalization.

The general class of α-haloacetamides has been explored for a variety of therapeutic applications, and this compound serves as a readily accessible starting material for the synthesis of libraries of potential drug candidates for screening.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. The following information is based on data for similar α-bromoacetamides and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

GHS Hazard Classification (Anticipated)

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

First Aid

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

2-bromo-N-(3-methoxyphenyl)acetamide is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of the α-bromo group make it an attractive starting material for the creation of diverse molecular architectures. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]

-

Organic Syntheses. Acetamide, N-bromo-. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Beilstein Journals. Supplementary Information for A mild and efficient method for the synthesis of 2-aryloxy- and 2-arylthio-N-arylacetamides. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link]

- Google Patents. CN101550090B - Method for synthesizing bromoacetamide.

-

The Royal Society of Chemistry. Electronic Supplementary Information for A highly efficient and recyclable Cu(I) catalyst for the synthesis of phenols. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. Retrieved from [Link]

-

ResearchGate. (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link]

-

NIST. 2-Bromoacetamide. Retrieved from [Link]

-

SpectraBase. Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Retrieved from [Link]

-

PubChem. 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and... | Download Scientific Diagram. Retrieved from [Link]

-

National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

The Multifaceted Biological Potential of 2-bromo-N-(3-methoxyphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling a Promising Chemical Scaffold

In the landscape of medicinal chemistry, the N-phenylacetamide core structure is a recurring motif in a multitude of biologically active compounds. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution have made it a privileged scaffold in drug discovery. This technical guide delves into the specific and largely unexplored subclass of 2-bromo-N-(3-methoxyphenyl)acetamide derivatives. While direct extensive research on this precise substitution pattern is emerging, this guide will synthesize data from closely related analogues to build a comprehensive overview of their potential therapeutic applications. By examining the biological activities, mechanisms of action, and structure-activity relationships (SAR) of similar bromo- and methoxy-substituted N-phenylacetamides, we can project the probable pharmacological profile of this intriguing class of molecules. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, detailed methodologies for the exploration of these compounds.

Chemical Synthesis and Characterization

The synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide derivatives typically follows a straightforward and well-established synthetic route. The most common approach involves the acylation of 3-methoxyaniline with a 2-bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct.

A general synthetic protocol is outlined below:

Experimental Protocol: Synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide

-

Reaction Setup: To a solution of 3-methoxyaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1 equivalents).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the same solvent dropwise to the stirred reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-bromo-N-(3-methoxyphenyl)acetamide.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This versatile synthetic scheme can be adapted to produce a library of derivatives by utilizing variously substituted anilines and acyl halides.

Anticipated Biological Activities and Mechanisms of Action

Based on the biological evaluation of structurally similar N-phenylacetamide derivatives, 2-bromo-N-(3-methoxyphenyl)acetamide and its analogues are anticipated to exhibit a range of pharmacological activities.

Anticonvulsant Activity

N-phenylacetamide derivatives are a well-known class of anticonvulsant agents.[1][2] The mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons.[3][4] By blocking these channels, the derivatives can reduce neuronal hyperexcitability and prevent seizure propagation.[3][4]

Structure-Activity Relationship Insights:

-

Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence anticonvulsant activity. Halogen atoms, such as bromine, can enhance activity, potentially by increasing lipophilicity and facilitating entry into the central nervous system.[5]

-

Amide Moiety: The amide linkage is a critical pharmacophoric feature. Modifications to this group can impact binding to target proteins.

Antimicrobial Activity

The presence of a bromine atom in the structure of 2-bromo-N-(3-methoxyphenyl)acetamide derivatives suggests potential antimicrobial properties. Halogenated organic compounds often exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. Studies on other bromo-substituted acetamides and salicylanilides have demonstrated activity against Gram-positive bacteria.[6][7]

Potential Mechanisms of Action:

-

Membrane Disruption: The lipophilic nature of the bromo- and methoxy-substituted phenyl ring may allow the compounds to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

-

Enzyme Inhibition: The electrophilic carbon of the bromoacetamide moiety could potentially react with nucleophilic residues in the active sites of essential bacterial enzymes, leading to their inactivation.

Anticancer Activity

Several N-phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The proposed mechanisms of action are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathways Involved:

-

Apoptosis Induction: These derivatives may trigger the intrinsic or extrinsic apoptotic pathways by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10]

-

Cell Cycle Arrest: The compounds could potentially arrest the cell cycle at various checkpoints (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.[10]

-

Kinase Inhibition: Some acetamide derivatives have been shown to inhibit protein kinases that are often dysregulated in cancer.

Anti-inflammatory Activity

Acetamide derivatives have been investigated for their anti-inflammatory properties.[1][11] The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and the suppression of inflammatory mediator production.[11][12]

Potential Mechanisms of Action:

-

COX/LOX Inhibition: The compounds may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the synthesis of prostaglandins and leukotrienes, potent inflammatory mediators.

-

Cytokine Suppression: They may also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).

In-Depth Methodologies for Biological Evaluation

To rigorously assess the biological potential of 2-bromo-N-(3-methoxyphenyl)acetamide derivatives, a series of well-established in vitro assays are recommended.

Anticonvulsant Activity Screening

A primary in vitro model for assessing anticonvulsant activity involves neuronal cell cultures and the evaluation of the compounds' ability to modulate neuronal excitability.

-

Cell Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents.

-

Induction of Hyperexcitability: After maturation of the neuronal cultures, induce hyperexcitability by treating the cells with a pro-convulsant agent such as pentylenetetrazole (PTZ) or by using a high-potassium/low-magnesium medium.

-

Compound Treatment: Treat the hyperexcitable neuronal cultures with varying concentrations of the 2-bromo-N-(3-methoxyphenyl)acetamide derivatives.

-

Assessment of Neuronal Activity: Monitor neuronal activity using techniques such as calcium imaging (e.g., with Fura-2 AM) or multi-electrode array (MEA) recordings to measure changes in firing rate and bursting activity.

-

Data Analysis: Quantify the reduction in neuronal firing and bursting in the presence of the test compounds to determine their anticonvulsant potential.

Antimicrobial Susceptibility Testing

Standard broth microdilution and disk diffusion assays are fundamental for determining the antimicrobial efficacy of the synthesized compounds.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive and Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the 2-bromo-N-(3-methoxyphenyl)acetamide derivatives in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37 °C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Assay

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-bromo-N-(3-methoxyphenyl)acetamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]

In Vitro Anti-inflammatory Assay

The inhibition of protein denaturation is a well-documented cause of inflammation. This assay can be used as a preliminary screening method for anti-inflammatory activity.

-

Reaction Mixture: Prepare a reaction mixture containing the 2-bromo-N-(3-methoxyphenyl)acetamide derivative at various concentrations and a solution of bovine serum albumin (BSA).

-

Induction of Denaturation: Induce denaturation by heating the reaction mixture at a specific temperature (e.g., 72 °C) for a set time.

-

Turbidity Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer at a wavelength of 660 nm.

-

Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation compared to a control group without the test compound. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

Visualizing the Path Forward: Diagrams and Workflows

To further clarify the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.

Caption: General synthesis workflow for 2-bromo-N-(3-methoxyphenyl)acetamide.

Caption: Workflow for the biological evaluation of derivatives.

Caption: Potential anticancer mechanisms of action.

Conclusion and Future Directions

The 2-bromo-N-(3-methoxyphenyl)acetamide scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the extensive research conducted on related N-phenylacetamide derivatives, it is reasonable to hypothesize that this class of compounds will possess a diverse range of biological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory effects. The synthetic accessibility of these molecules, coupled with the potential for multifaceted biological activity, makes them attractive candidates for further investigation.

This technical guide provides a comprehensive framework for initiating research in this area. The detailed experimental protocols offer a starting point for the synthesis and biological evaluation of a library of 2-bromo-N-(3-methoxyphenyl)acetamide derivatives. The insights into potential mechanisms of action and structure-activity relationships should guide the rational design of new and more potent analogues. Future research should focus on the systematic synthesis and screening of these derivatives to validate the hypothesized biological activities and to elucidate their precise mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of compounds.

References

-

Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028–2038. [Link]

- BenchChem. (2025). A Comparative Analysis of Phenylacetamide Derivatives as Anticonvulsant Agents. BenchChem.

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. Inflammopharmacology, 30(4), 1421–1435. [Link]

- Choi, H. J., Kim, S. Y., & Lee, J. H. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

- Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(5), 1-11.

-

Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]

-

Kamiński, K., Obniska, J., & Wiklik, B. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 64(4), 855–865. [Link]

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

-

Chen, C. H., Chen, Y. T., & Hsieh, C. T. (2016). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. Oxidative Medicine and Cellular Longevity, 2016, 9380727. [Link]

-

Iovu, M., Dumitrascu, F., & Nuta, D. C. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. International Journal of Molecular Sciences, 23(13), 7335. [Link]

-

Kumar, P., & Singh, A. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Mini-Reviews in Medicinal Chemistry, 20(14), 1303–1325. [Link]

-

Obniska, J., Kamiński, K., & Wiklik, B. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 64(4), 855–865. [Link]

-

Li, Y., Zhang, Y., & Wang, J. (2010). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o67. [Link]

-

González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]

-

Das, S., & Basu, A. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Basic and Clinical Physiology and Pharmacology, 33(2), 145–164. [Link]

- Gowda, B. T., Svoboda, I., & Foro, S. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1883.

- Gowda, B. T., Foro, S., & Suchetan, P. A. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1974.

-

Guzei, I. A., & Spencer, L. C. (2009). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2764. [Link]

-

Choi, J., & Stables, J. P. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(4), 1748–1757. [Link]

-

Semantic Scholar. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. [Link]

-

NIST. (n.d.). 2-Bromoacetamide. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. [Link]

-

Simjee, S. U., Jawed, H., & Ahmed, S. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro, 60, 296–304. [Link]

-

Cruz-Martins, N. (2023). Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0. International Journal of Molecular Sciences, 24(24), 17443. [Link]

-

Simjee, S. U., Jawed, H., & Ahmed, S. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900–905. [Link]

-

Missioui, H., Guerrab, K., & Ait-Bara, A. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74–78. [Link]

-

Choi, J., & Stables, J. P. (2011). Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. ACS Medicinal Chemistry Letters, 2(10), 759–763. [Link]

- Alireza, A., & Narges, S. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.

- MedlinePlus. (2024). Antiepileptic Drugs.

-

Alireza, A., & Narges, S. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-N-methoxy-N-methyl-acetamide | CymitQuimica [cymitquimica.com]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-Bromo-5-methoxyphenyl)acetamide | C9H10BrNO2 | CID 14493071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-N-methoxy-N-methyl-acetamide | 134833-83-3 [sigmaaldrich.com]

- 8. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Identification of Potential Therapeutic Targets for 2-bromo-N-(3-methoxyphenyl)acetamide Analogs

Abstract

The 2-bromo-N-(3-methoxyphenyl)acetamide scaffold represents a class of molecules with significant therapeutic potential, largely attributed to the presence of a reactive bromoacetamide "warhead." This electrophilic moiety enables the formation of stable, covalent bonds with nucleophilic residues on target proteins, leading to irreversible inhibition.[1] This unique mechanism offers advantages in terms of potency and duration of action but necessitates specialized strategies for target identification and validation.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the potential therapeutic targets of novel 2-bromo-N-(3-methoxyphenyl)acetamide analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key validation techniques, and present a logical workflow from initial hit to a validated target.

Introduction: The Rationale for Targeting with Covalent Inhibitors

For over a century, since the advent of aspirin, covalent drugs have been a cornerstone of pharmacology, with approximately 30% of marketed drugs acting through this mechanism.[3][4] The defining feature of a covalent inhibitor is its structure, which typically consists of a "guidance system" that confers selectivity for a specific protein and a reactive "warhead" that forms a covalent bond with the target.[1] In the case of 2-bromo-N-(3-methoxyphenyl)acetamide analogs, the bromoacetamide group serves as the electrophilic warhead, primed to react with nucleophilic amino acid residues, most commonly cysteine, within a protein's binding pocket.

This irreversible mode of action can lead to several therapeutic advantages:

-

Enhanced Potency: By permanently inactivating the target protein, covalent inhibitors can achieve a desired therapeutic effect at lower concentrations, which can minimize off-target effects.[1]

-

Prolonged Duration of Action: The lasting bond with the target protein can result in a more sustained therapeutic effect, potentially allowing for less frequent dosing.[1][2]

-

Overcoming Drug Resistance: In some cases, covalent inhibitors can target mutations that confer resistance to non-covalent drugs.[4]

However, the inherent reactivity of covalent inhibitors also presents a significant challenge: the potential for off-target interactions, which can lead to toxicity.[5] Therefore, a rigorous and systematic approach to identify both the intended and unintended targets of any new 2-bromo-N-(3-methoxyphenyl)acetamide analog is paramount.

A Multi-Pronged Strategy for Target Identification

Identifying the specific cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action and potential side effects.[6] For covalent inhibitors like the 2-bromo-N-(3-methoxyphenyl)acetamide analogs, a combination of chemoproteomic, computational, and cell-based approaches provides the most comprehensive picture of their target landscape.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for identifying the protein targets of small molecules in their native biological environment.[7][8] This technique utilizes chemical probes that mimic the structure of the inhibitor but also contain a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.[9]

The core principle of a competitive ABPP experiment is to identify proteins that are "protected" from labeling by a broad-spectrum probe when pre-incubated with the inhibitor of interest. This protection indicates that the inhibitor is binding to the active site of those proteins.

Figure 1: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Protocol: Competitive ABPP for Target Identification

-

Proteome Preparation:

-

Culture cells of interest (e.g., a cancer cell line relevant to the analog's observed phenotype) to ~80% confluency.

-

Harvest cells and prepare a cell lysate by sonication or detergent-based lysis in a buffer that preserves protein activity (e.g., PBS).

-

Determine the protein concentration of the lysate using a standard method like the BCA assay.

-

-

Inhibitor Incubation:

-

In separate microcentrifuge tubes, aliquot equal amounts of the cell lysate (e.g., 1 mg of total protein).

-

To the "test" samples, add the 2-bromo-N-(3-methoxyphenyl)acetamide analog at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

To the "control" samples, add an equivalent volume of the vehicle (e.g., DMSO).

-

Incubate all samples for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for target engagement.

-

-

Probe Labeling:

-

Prepare a stock solution of a broad-spectrum, cysteine-reactive probe containing a clickable alkyne or azide handle (e.g., iodoacetamide-alkyne).

-

Add the probe to all samples (test and control) at a final concentration sufficient to label accessible cysteines (e.g., 50 µM).

-

Incubate for a further 30-60 minutes.

-

-

Click Chemistry and Enrichment:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin tag to the probe-labeled proteins.

-

Enrich the biotinylated proteins using streptavidin-coated magnetic beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Mass Spectrometry and Data Analysis:

-

Elute the enriched proteins from the beads and digest them into peptides using trypsin.

-

Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use quantitative proteomics software to compare the abundance of each identified protein between the analog-treated and control samples.

-

Proteins that show a dose-dependent decrease in abundance in the analog-treated samples are considered high-confidence targets.[6]

-

Computational Approaches: Predicting Target Interactions

In silico methods can be used to screen large libraries of proteins for potential binding partners of the 2-bromo-N-(3-methoxyphenyl)acetamide analogs, helping to prioritize candidates for experimental validation. Covalent docking simulations are particularly useful, as they can model the formation of the covalent bond between the bromoacetamide warhead and a nucleophilic residue on the target protein.

Validation of Putative Therapeutic Targets

Once a list of potential targets has been generated, it is crucial to validate these interactions using orthogonal methods. Validation confirms that the analog directly binds to the putative target and that this binding event leads to a functional consequence in a cellular context.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a cellular environment.[10][11] The principle behind CETSA is that the binding of a ligand, such as one of our analogs, to its target protein increases the protein's thermal stability.[12] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[13]

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol: Western Blot-Based CETSA for Target Validation

-

Cell Treatment:

-

Seed cells in a multi-well plate and grow to ~80% confluency.

-

Treat the cells with the 2-bromo-N-(3-methoxyphenyl)acetamide analog or vehicle control for a specified time (e.g., 2 hours).

-

-

Heating:

-

Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.[11]

-

-

Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

-

-

Detection and Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of the putative target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

-

Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves.

-

A rightward shift in the melting curve for the analog-treated samples compared to the control indicates that the analog has bound to and stabilized the target protein.[14]

-

Downstream Signaling Pathway Analysis

Validating that the binding of an analog to its target has a functional consequence is a critical final step. If the identified target is an enzyme, such as a kinase, its inhibition should lead to changes in the phosphorylation state of its downstream substrates.

Workflow:

-

Treat cells with the analog at various concentrations and for different durations.

-

Prepare cell lysates.

-

Use Western blotting to probe for the phosphorylated and total levels of known downstream substrates of the target protein.

-

A dose- and time-dependent decrease in the phosphorylation of a substrate, without a change in the total protein level, provides strong evidence that the analog is engaging and inhibiting its target in a cellular context.

Data Summary and Interpretation

To facilitate the comparison of different analogs and their activities against various targets, it is essential to present quantitative data in a clear and structured format.

| Analog ID | Putative Target | IC50 (Biochemical Assay) | CETSA Shift (ΔTm) | Effect on Downstream Pathway |

| Analog-001 | Kinase X | 50 nM | +5.2 °C | Decreased p-Substrate Y |

| Analog-002 | Dehydrogenase Z | 250 nM | +3.1 °C | N/A |

| Analog-003 | Kinase X | 15 nM | +6.8 °C | Decreased p-Substrate Y |

| Control | N/A | >100 µM | No Shift | No Change |

Table 1: Hypothetical data summary for a series of 2-bromo-N-(3-methoxyphenyl)acetamide analogs. IC50 represents the half-maximal inhibitory concentration in a biochemical assay. ΔTm is the change in the melting temperature observed in a CETSA experiment.

Conclusion and Future Directions

The framework outlined in this guide provides a robust and systematic approach for the identification and validation of therapeutic targets for novel 2-bromo-N-(3-methoxyphenyl)acetamide analogs. By combining the global, unbiased discovery power of ABPP with the specific, cellular target engagement confirmation of CETSA and functional downstream analysis, researchers can build a strong, evidence-based case for the mechanism of action of their compounds.

Future work should focus on expanding the repertoire of warheads to target other nucleophilic amino acids, thereby broadening the druggable proteome.[3] Furthermore, the development of more sensitive and higher-throughput methods for target identification will continue to accelerate the discovery of new covalent therapeutics for a wide range of diseases.

References

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]

-

CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS.org. Available at: [Link]

-

Zhang, T. (2016). Target identification with quantitative activity based protein profiling (ABPP). PubMed. Available at: [Link]

-

Petracca, R., et al. (2022). Recent Advances in Covalent Drug Discovery. MDPI. Available at: [Link]

-

PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. Available at: [Link]

-

de Gruiter, L., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link]

-

Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Creative Biolabs. Available at: [Link]

-

Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Mtoz Biolabs. Available at: [Link]

-

Zhang, T., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology. Available at: [Link]

-

London, N., et al. (2021). Advanced approaches of developing targeted covalent drugs. European Journal of Medicinal Chemistry. Available at: [Link]

-

Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

Vasta, J.D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

-

Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Available at: [Link]

-

ResearchGate. (2021). Validation of a covalent binding mode by direct detection of the covalent protein–drug adduct. ResearchGate. Available at: [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

Sources

- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 2. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 8. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]

- 9. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CETSA [cetsa.org]

- 13. news-medical.net [news-medical.net]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-bromo-N-(3-methoxyphenyl)acetamide in Medicinal Chemistry: A Technical Guide

Foreword: The Unassuming Workhorse of Scaffold Synthesis

In the vast and intricate world of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic use of versatile chemical building blocks. These are the molecular scaffolds upon to which complex, biologically active molecules are constructed. Among these, 2-bromo-N-(3-methoxyphenyl)acetamide emerges not as a flashy, complex molecule in its own right, but as a crucial and highly adaptable workhorse. Its value lies in its inherent bifunctionality: a reactive α-bromoacetyl group ripe for nucleophilic attack, and a methoxy-substituted phenylacetamide moiety that can subtly influence the physicochemical properties of the final compound, such as lipophilicity and hydrogen bonding potential. This technical guide provides an in-depth exploration of the synthesis, reactivity, and, most importantly, the strategic application of 2-bromo-N-(3-methoxyphenyl)acetamide as a cornerstone in the construction of medicinally relevant heterocyclic scaffolds.

Core Attributes of 2-bromo-N-(3-methoxyphenyl)acetamide

Before delving into its applications, it is essential to understand the fundamental chemical and physical properties of this building block.

| Property | Value | Source |

| CAS Number | 29182-94-3 | N/A |

| Molecular Formula | C₉H₁₀BrNO₂ | N/A |

| Molecular Weight | 244.09 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |